molecular formula C12H8Cl2N4 B12443998 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12443998
M. Wt: 279.12 g/mol
InChI Key: NAYSBOBKJMEREY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine .

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Properties

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12 g/mol

IUPAC Name

4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4/c1-7-2-4-8(5-3-7)18-11-9(6-15-18)10(13)16-12(14)17-11/h2-6H,1H3

InChI Key

NAYSBOBKJMEREY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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